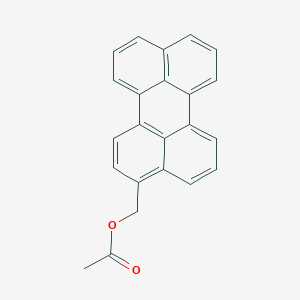

(perylen-3-yl)methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

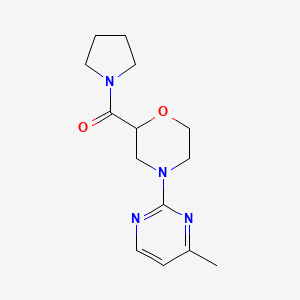

“(Perylen-3-yl)methyl acetate” is a compound that has been studied for its potential use as a fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols . It’s a derivative of perylene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular formula of “this compound” is C22H14O2 . It’s a derivative of perylene, which consists of two naphthalene molecules connected by a carbon-carbon bond at the 1 and 8 positions on both molecules . All of the carbon atoms in perylene are sp2 hybridized .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available sources, it’s known that perylene derivatives can undergo various reactions. For instance, perylene can be reduced by alkali metals to give a deeply colored radical anion and a dianion .Mécanisme D'action

Target of Action

(Perylen-3-yl)methyl acetate is a derivative of the perylene molecule, which has been found to have antiviral properties . The primary target of this compound is the lipid membrane bilayer of the virion envelope . This suggests that the compound interacts with the viral envelope, disrupting its structure and function, thereby inhibiting the virus’s ability to infect host cells .

Mode of Action

The compound’s mode of action involves its interaction with the lipid membrane bilayer of the virion envelope . It is suggested that the compound’s rigid amphipathic structure allows it to integrate into the lipid bilayer, causing disruption and potential damage . This disruption inhibits the virus’s ability to fuse with host cells, thereby preventing infection .

Pharmacokinetics

It is known that esters like methyl acetate can be synthesized and metabolized in various biological processes

Result of Action

The primary result of the action of (perylene-3-yl)methyl acetate is the inhibition of viral infection . By disrupting the structure of the viral envelope, the compound prevents the virus from fusing with host cells . This inhibits the virus’s ability to replicate and spread, thereby reducing the severity of the viral infection .

Analyse Biochimique

Biochemical Properties

(Perylen-3-yl)methyl acetate is known to be a fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols . This means that it can interact with enzymes, proteins, and other biomolecules in a way that protects certain functional groups from reacting until they are exposed to light .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been shown to influence cell function by affecting cell signaling pathways and gene expression . The specific effects can vary depending on the type of cell and the cellular processes involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

perylen-3-ylmethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2/c1-14(24)25-13-16-11-12-21-19-9-3-6-15-5-2-8-18(22(15)19)20-10-4-7-17(16)23(20)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXTHWIFSBASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)

![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)

![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)

![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)

![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)